Methyl 5-methylpicolinate

描述

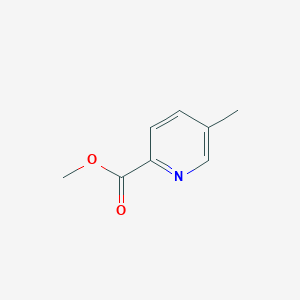

Methyl 5-methylpicolinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the fifth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 5-methylpicolinate can be synthesized through the reaction of 5-methylpyridine with methyl formate under appropriate reaction conditions. The reaction typically involves the use of excess methyl formate as the solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of carbon tetrachloride as a solvent, with N-bromosuccinimide and benzoyl peroxide as reagents. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as selenium (IV) oxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Selenium (IV) oxide in pyridine at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 5-methylpyridine-2-carboxylic acid.

Reduction: 5-methylpyridine-2-methanol.

Substitution: Depending on the nucleophile, various substituted picolinates can be formed.

科学研究应用

Methyl 5-methylpicolinate is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of agrochemicals and fine chemicals.

作用机制

The mechanism of action of methyl 5-methylpicolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active picolinic acid, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to chelate metal ions and modulate enzyme activity .

相似化合物的比较

Methyl picolinate: Similar structure but lacks the methyl group at the fifth position.

Methyl nicotinate: Contains a carboxyl group esterified with methanol but differs in the position of the nitrogen atom in the ring.

Ethyl 2-picolinate: Similar ester structure but with an ethyl group instead of a methyl group.

Uniqueness: Methyl 5-methylpicolinate is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinate derivatives and contributes to its specific applications in research and industry.

生物活性

Methyl 5-methylpicolinate (M5MP) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of M5MP, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of picolinic acid, characterized by the presence of a methyl group at the 5-position of the pyridine ring. Its molecular formula is C_8H_9N_O_2, and it has a molar mass of approximately 153.16 g/mol. The compound is soluble in organic solvents and exhibits moderate lipophilicity, which is significant for its bioavailability and interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of M5MP can be attributed to several mechanisms:

- Enzyme Interaction : M5MP has been shown to interact with various enzymes, potentially modulating their activity. This interaction can lead to changes in metabolic pathways, influencing processes such as inflammation and oxidative stress.

- Receptor Binding : The compound may bind to specific receptors in the body, affecting signal transduction pathways that regulate cellular functions.

- Antioxidant Properties : Preliminary studies suggest that M5MP may exhibit antioxidant properties, which could protect cells from oxidative damage.

In Vitro Studies

A study investigating the effects of M5MP on RAW 264.7 macrophages demonstrated its potential anti-inflammatory effects. The MTT assay indicated that M5MP did not exhibit significant cytotoxicity at concentrations up to 100 µM. Furthermore, treatment with M5MP reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its role in modulating inflammatory responses .

Molecular Docking Studies

Molecular docking studies have shown that M5MP can effectively bind to several target proteins involved in cardiovascular diseases (CVD). For instance, it was found to interact with MAPK and PCSK9, key players in lipid metabolism and inflammation. These interactions were characterized using AutoDock tools, revealing binding affinities that suggest therapeutic potential for CVD treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of M5MP, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| This compound | Anti-inflammatory, potential CVD agent | Contains a methyl group at position 5 |

| Methyl 5-fluoro-3-methylpicolinate | Enhanced reactivity and binding affinity | Fluorine atom increases lipophilicity |

| Methyl 5-chloro-3-methylpicolinate | Varies in reactivity due to chlorine | Chlorine atom alters chemical properties |

Safety and Toxicology

The safety profile of M5MP has been assessed through various toxicity studies. It was classified under Class 5 according to ProTox II predictions, indicating low toxicity with an LD50 value estimated at 2188 mg/kg. This suggests a favorable safety margin for further development as a therapeutic agent .

Future Directions

Research on M5MP is still in its early stages; however, its promising biological activities warrant further investigation. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety observed in vitro.

- Mechanistic Studies : To elucidate the precise molecular mechanisms through which M5MP exerts its biological effects.

- Clinical Trials : To assess its therapeutic potential in humans, particularly for conditions like cardiovascular diseases and inflammatory disorders.

属性

IUPAC Name |

methyl 5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXLMXAFURBIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296409 | |

| Record name | Methyl 5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-38-7 | |

| Record name | 29681-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the starting material used for the synthesis of methyl 5-methylpicolinate in this study?

A1: [] The synthesis of this compound starts with 2-amino-5-methylpyridine as the precursor. [] (https://www.semanticscholar.org/paper/bd4a2741bb4576daa6ffe9c26deac923ba99dd64)

Q2: Besides this compound, what other substituted methyl pyridinecarboxylates were synthesized in this study?

A2: [] The study outlines the synthesis of three series of substituted methyl pyridinecarboxylates: methyl 4-X-picolinates, methyl 5-X-picolinates, and methyl 5-X-nicotinates. The substituents (X) explored include nitro (NO2), bromo (Br), methoxy (MeO), and dimethylamino (Me2N) groups. [] (https://www.semanticscholar.org/paper/bd4a2741bb4576daa6ffe9c26deac923ba99dd64)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。